molecular formula C21H17F2N5O4S B2495751 N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021020-34-7

N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2495751
CAS RN: 1021020-34-7
M. Wt: 473.45
InChI Key: HSTPARCSEUZSNZ-UHFFFAOYSA-N
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Description

The study of complex acetamide derivatives, including thiazolo[4,5-d]pyridazinones and related structures, has garnered attention due to their potential in various applications, including medicinal chemistry. These compounds are part of broader research efforts to discover new drugs with improved efficacy and reduced side effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, Demchenko et al. (2015) described the synthesis of novel thiazolopyridazinones through reactions involving hydrazine and methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates, yielding compounds with potential analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For instance, Galushchinskiy et al. (2017) provided detailed structural analyses of oxothiazolidinacetamides, highlighting the importance of spectroscopic techniques in elucidating the configuration and conformation of complex molecules (Galushchinskiy et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through various chemical reactions, including condensation and cyclization processes, to achieve specific pharmacophoric properties. Studies have explored the synthesis of derivatives through reactions that involve morpholino and furan components to investigate their biological activities (Demchenko et al., 2015; Demchenko et al., 2015).

Crystal Structure Analysis : Research has also been conducted on the crystal structures of related compounds, providing insights into their molecular configurations and potential for interaction with biological targets. Such structural analyses are crucial for understanding the activity of these compounds at the molecular level (Galushchinskiy et al., 2017; Galushchinskiy et al., 2017).

Biological Applications

Anticonvulsant and Neuroprotective Properties : Research has identified benzothiazole derivatives containing acetamido pharmacophores as promising anticonvulsant leads. This indicates the potential of related compounds for the treatment of epilepsy and other seizure disorders (Amir et al., 2012; Amir et al., 2012).

Antimicrobial Activity : Compounds with the morpholino and acetamide groups have been synthesized and tested for their antimicrobial activities, showcasing efficacy against various microbial species. This underscores the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017; Gul et al., 2017).

Anti-inflammatory Properties : The compound and its derivatives have been evaluated for anti-inflammatory activities, indicating their potential use in treating conditions characterized by inflammation. This research points towards the development of new anti-inflammatory drugs with potentially fewer side effects (Helal et al., 2013; Helal et al., 2013).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O4S/c22-12-3-4-14(13(23)10-12)24-16(29)11-28-20(30)18-19(17(26-28)15-2-1-7-32-15)33-21(25-18)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTPARCSEUZSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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